molecular formula C28H19N7O6 B3866428 N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide

N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide

Cat. No.: B3866428
M. Wt: 549.5 g/mol
InChI Key: KLDORHJFMYXRLF-UHFFFAOYSA-N
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Description

N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide is a complex organic compound featuring multiple functional groups, including isoindole, pyridine, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-carbohydrazide with an appropriate isoindole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.

    Pyrrolo[3,2-c]pyridine derivatives: Compounds with a pyridine core and various functional groups.

Uniqueness

N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential as a versatile compound in scientific research.

Properties

IUPAC Name

1,3-dioxo-N'-(pyridine-3-carbonyl)-2-[4-[(pyridine-3-carbonylamino)carbamoyl]phenyl]isoindole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N7O6/c36-23(31-33-25(38)18-3-1-11-29-14-18)16-5-8-20(9-6-16)35-27(40)21-10-7-17(13-22(21)28(35)41)24(37)32-34-26(39)19-4-2-12-30-15-19/h1-15H,(H,31,36)(H,32,37)(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDORHJFMYXRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NNC(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide

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